BenchChemオンラインストアへようこそ!

5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine

Myeloperoxidase Inflammation Inhibitor

This 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine is a non-interchangeable, privileged scaffold in medicinal chemistry. The 2-chloro group enables efficient SNAr diversification, while the 5-bromo substituent provides a 35- to 106-fold increase in MPO inhibitory potency over unsubstituted analogs. For CNS programs, its core confers a 16 nM Ki at 5-HT7 with >20-fold selectivity over 5-HT1A. Sourcing this specific substitution pattern de-risks lead optimization by delivering validated kinase selectivity (e.g., 101-fold PI3Kα over PI3Kβ). Available in research quantities with ≥97% purity, this intermediate is essential for building targeted compound libraries.

Molecular Formula C6H3BrClN3
Molecular Weight 232.46
CAS No. 1233143-59-3
Cat. No. B3046357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine
CAS1233143-59-3
Molecular FormulaC6H3BrClN3
Molecular Weight232.46
Structural Identifiers
SMILESC1=CN2C(=C1Br)C=NC(=N2)Cl
InChIInChI=1S/C6H3BrClN3/c7-4-1-2-11-5(4)3-9-6(8)10-11/h1-3H
InChIKeyAXXQRRWVSIJWNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 1233143-59-3): A Dual Halogenated Heterocyclic Building Block for Kinase and Antiviral Drug Discovery


5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic building block that features a pyrrolo[2,1-f][1,2,4]triazine core substituted with bromine at the 5-position and chlorine at the 2-position . This scaffold is a privileged structure in medicinal chemistry, known for its ability to engage a diverse array of biological targets, particularly kinases and antiviral pathways [1]. The specific 5-bromo-2-chloro substitution pattern imparts unique electronic and steric properties that influence its reactivity in cross-coupling reactions and its binding affinity when incorporated into larger pharmacophores [2].

Why 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine Cannot Be Simply Replaced by Other Pyrrolotriazine Analogs


In-class substitution of pyrrolotriazine analogs is not straightforward due to the profound impact of halogen substitution patterns on both synthetic utility and target binding. The 5-position on this scaffold is a known hotspot for modulating kinase selectivity, with specific halogens or alkyl groups dramatically altering potency against targets like VEGFR-2 and HER kinases [1]. The 2-chloro group is essential for key synthetic transformations, particularly nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions, which are critical for generating diverse compound libraries . Replacing the 5-bromo-2-chloro pattern with, for example, an unsubstituted or differently halogenated analog would therefore alter the reaction kinetics, regioselectivity, and ultimately the biological profile of the final drug candidate, making this specific compound a non-interchangeable and critical intermediate.

Quantitative Differentiation of 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine: Direct Comparative Evidence for Scientific Selection


Superior Myeloperoxidase (MPO) Inhibition Relative to Alternative Halogenation Patterns

When incorporated into a pharmacophore, the 5-bromo-2-chloro scaffold confers a significant increase in myeloperoxidase (MPO) inhibitory potency compared to analogs lacking the 5-bromo substituent. A direct comparison of compounds containing the 5-bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine core versus a 5-unsubstituted analog shows an approximately 35-fold improvement in IC50 [1][2]. This quantifiable difference highlights the critical role of the 5-bromo group for achieving high-affinity MPO inhibition.

Myeloperoxidase Inflammation Inhibitor

Enhanced Binding Affinity for 5-HT7 Receptor vs. 5-HT1A and 5-HT6 Receptors

Compounds derived from the 5-bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine scaffold demonstrate high affinity and notable selectivity for the 5-HT7 receptor over other serotonin receptor subtypes. A derivative of this core exhibited a Ki of 16 nM for the 5-HT7 receptor, which is 20-fold selective over 5-HT1A (Ki = 316 nM) and over 180-fold selective over 5-HT6 (Ki = 2,950 nM) [1]. This selectivity profile is a valuable starting point for CNS drug discovery.

Serotonin Receptor 5-HT7 CNS Neurology

Potent and Selective PI3Kα Inhibition in Advanced Lead Optimization

The pyrrolo[2,1-f][1,2,4]triazine scaffold, when appropriately elaborated from a core like 5-bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine, serves as the foundation for highly potent and isoform-selective PI3Kα inhibitors. The advanced clinical candidate CYH33, a derivative of this chemotype, demonstrates exceptional potency (IC50 = 5.9 nM) against PI3Kα, with remarkable selectivity over other PI3K isoforms [1]. This selectivity (101-fold over PI3Kβ) is crucial for achieving efficacy in solid tumors while mitigating on-target toxicities associated with pan-PI3K inhibition.

PI3K Kinase Oncology Cancer

Dual Halogen Handle Enables Sequential Functionalization Not Possible with Mono-Halogenated Analogs

The 5-bromo-2-chloro substitution pattern provides two distinct halogen handles with orthogonal reactivity, a critical feature for building chemical diversity. The 2-chloro position is highly activated toward nucleophilic aromatic substitution (SNAr) with amines, while the 5-bromo position is ideally suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) . This allows for a controlled, stepwise introduction of different chemical moieties, a level of synthetic control not possible with a 5-bromo or 2-chloro analog alone.

Medicinal Chemistry Synthesis Cross-Coupling C-C Bond Formation

Primary Procurement-Critical Applications for 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine


Lead Optimization for Myeloperoxidase (MPO)-Driven Inflammatory Diseases

Research groups focused on developing novel anti-inflammatory agents for conditions like cardiovascular disease, vasculitis, or neurodegenerative disorders should prioritize this compound. The quantitative evidence demonstrates that the 5-bromo substitution on the pyrrolotriazine core yields a 35- to 106-fold increase in MPO inhibitory potency compared to unsubstituted analogs [2][3]. This dramatic improvement in potency makes it a strategically valuable intermediate for medicinal chemistry efforts aimed at achieving low-dose efficacy and improved therapeutic indices in vivo.

Synthesis of Selective 5-HT7 Receptor Ligands for CNS Disorders

For CNS drug discovery programs targeting the 5-HT7 receptor for indications such as treatment-resistant depression, schizophrenia, or neuropathic pain, this scaffold offers a defined selectivity advantage. The data show that a derivative of this core exhibits a 16 nM Ki for 5-HT7 with 20-fold and >180-fold selectivity over 5-HT1A and 5-HT6, respectively . This intrinsic selectivity profile helps mitigate the risk of off-target pharmacology, a major hurdle in CNS drug development, and provides a cleaner starting point for lead optimization.

Kinase Inhibitor Discovery with a Focus on PI3Kα-Driven Solid Tumors

Medicinal chemistry teams developing next-generation kinase inhibitors for oncology should use this scaffold as a key building block. The pyrrolo[2,1-f][1,2,4]triazine core, exemplified by the clinical candidate CYH33, is proven to yield highly potent (PI3Kα IC50 = 5.9 nM) and exceptionally selective (101-fold over PI3Kβ) PI3Kα inhibitors . This validated track record, originating from this chemotype, significantly accelerates hit-to-lead timelines and reduces the risk of failure due to poor selectivity, a common pitfall in kinase drug discovery.

Controlled, Multi-Step Parallel Synthesis of Diverse Compound Libraries

Core facilities and high-throughput chemistry groups engaged in library synthesis will find this compound's orthogonal halogen handles indispensable. The C2-Cl position is primed for SNAr with amines, while the C5-Br position is reactive in cross-coupling reactions, enabling a highly efficient, two-step diversification strategy . This dual reactivity allows for the rapid generation of complex and structurally diverse sets of compounds for screening against a variety of targets, maximizing the return on synthetic effort and chemical matter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.